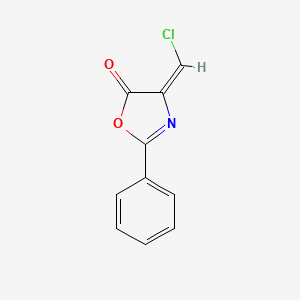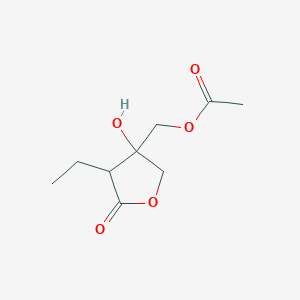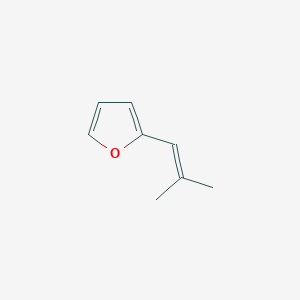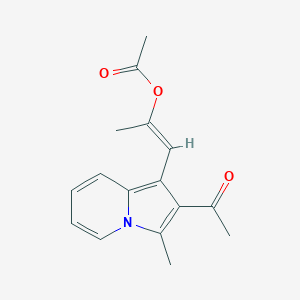
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and reactivity It belongs to the class of oxazolones, which are heterocyclic compounds containing an oxazole ring fused with a ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyloxazol-5(4H)-one with chlorinating agents. One common method is the reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the chloromethylene group can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with nitrile oxides or nitrile imines to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, acids, and alkylating agents.
Solvents: Dichloromethane, chloroform, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it a valuable building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design drugs that target specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-phenyl-4-(chloromethylene)-5(4H)-oxazolone: This is a geometric isomer of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one with similar reactivity but different spatial arrangement.
4-(chloromethylene)-2-phenyloxazol-5(4H)-one: This compound lacks the (E) or (Z) designation and can exist as a mixture of isomers.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H6ClNO2 |
|---|---|
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
(4E)-4-(chloromethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H6ClNO2/c11-6-8-10(13)14-9(12-8)7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clave InChI |
FSFZBUCNVBXRQH-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C/Cl)/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CCl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)

![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)

![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)

![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)


![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)


